HIV-1 inhibitor-11

Description

Contextual Significance of Novel Antiretroviral Agents

Combination antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal diagnosis to a manageable chronic condition for many. Despite these successes, the emergence of drug-resistant viral strains poses a significant challenge to long-term treatment efficacy. The development of novel antiretroviral agents is crucial to address issues of resistance, improve patient outcomes, and provide alternative therapeutic options for individuals who have exhausted existing treatment regimens. New classes of drugs targeting different stages of the HIV-1 life cycle can offer a higher genetic barrier to resistance and provide new avenues for effective viral suppression.

Overview of HIV-1 Life Cycle Stages and Therapeutic Interventions

The life cycle of HIV-1 is a multi-stage process that offers several targets for therapeutic intervention. The main stages include:

Binding and Fusion: The virus attaches to a host CD4 cell and fuses with the cell membrane to release its genetic material and enzymes into the cell.

Reverse Transcription: The viral enzyme reverse transcriptase converts the single-stranded viral RNA into double-stranded DNA.

Integration: The newly formed viral DNA is transported into the host cell's nucleus, where the viral enzyme integrase facilitates its insertion into the host's own DNA.

Replication: The integrated viral DNA, now called a provirus, is transcribed and translated using the host cell's machinery to produce new viral proteins and RNA.

Assembly and Budding: New viral components assemble at the cell surface and bud off to form new, immature HIV particles.

Maturation: The viral enzyme protease cleaves long protein chains into smaller, functional proteins, resulting in a mature, infectious virus.

Current antiretroviral drugs are classified based on the stage of the life cycle they inhibit, and include nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), entry inhibitors, and integrase strand transfer inhibitors (INSTIs).

Rationale for Investigation into HIV-1 Inhibitor-11

This compound, also known as GS-9160, emerged from research efforts to develop novel integrase inhibitors with improved characteristics. nih.gov The rationale for its investigation was rooted in the need for new INSTIs with different resistance profiles. nih.gov GS-9160 was designed with a preorganized tricyclic pharmacophore to lock the molecule into its active conformation, with the goal of increasing its binding affinity to the HIV-1 integrase enzyme. nih.gov As an inhibitor of the strand transfer process, GS-9160 represents a targeted approach to preventing the integration of viral DNA into the host genome, a critical step for viral replication. nih.govnih.gov

Chemical Properties and Synthesis of this compound

This compound (GS-9160) is a tricyclic integrase inhibitor containing an 8-hydroxyquinoline (B1678124) moiety. researchgate.net The design of GS-9160 was an effort to optimize the pharmacokinetic profile of earlier compounds by exploring various substitutions on its p-fluorobenzyl moiety. longdom.org This led to the discovery of a related analog, GS-9224, which contains a 5-chloro-2,4-di-fluorobenzyl moiety. longdom.org The synthesis of GS-9160 has been carried out by Gilead Sciences. nih.gov

Mechanism of Action

This compound (GS-9160) is a potent and specific inhibitor of the HIV-1 integrase (IN) enzyme, targeting the strand transfer step of the integration process. nih.govnih.gov By inhibiting strand transfer, GS-9160 prevents the covalent insertion of the viral DNA into the host cell's chromosome. nih.gov Evidence for this mechanism comes from studies showing that treatment of HIV-1 infected cells with GS-9160 leads to an accumulation of 2-long terminal repeat (2-LTR) circles, which are byproducts of failed integration. nih.govlongdom.org In biochemical assays, GS-9160 demonstrated inhibitory activity against the strand transfer function of integrase, with a 50% inhibitory concentration (IC50) of 28 nM. nih.gov

Research Findings

Antiviral Activity

GS-9160 has demonstrated potent and selective antiviral activity against HIV-1 in various human cell types. longdom.org In primary human T lymphocytes, it exhibited a 50% effective concentration (EC50) of approximately 2 nM. nih.gov The selectivity index, which is a measure of the compound's therapeutic window, was approximately 2,000. nih.gov However, the antiviral potency of GS-9160 was found to decrease by 6- to 10-fold in the presence of human serum. nih.gov

Table 1: Antiviral Activity of this compound (GS-9160) in Different Human Cell Lines

| Cell Type | EC50 (nM) |

|---|---|

| MT-2 | 1.3 - 9 |

| MT-4 | 1.3 - 9 |

EC50 values represent the concentration of the drug that inhibits 50% of viral replication. Data sourced from a study on GS-9224, a close analog of GS-9160, which showed similar anti-HIV activity. longdom.org

Combination Studies

To assess its potential role in combination therapy, GS-9160 was tested with a panel of approved antiretroviral drugs. These studies are crucial to determine if a new compound works synergistically or antagonistically with existing treatments. GS-9160 was found to be synergistic when combined with representatives from three major classes of antiretroviral drugs: protease inhibitors, non-nucleoside reverse transcriptase inhibitors, and nucleotide reverse transcriptase inhibitors. nih.gov

Table 2: Effect of this compound (GS-9160) in Combination with Other HIV Antiviral Drugs

| Drug Class | Representative Drug | Combination Effect |

|---|---|---|

| Protease Inhibitor | Lopinavir | Synergistic |

| Protease Inhibitor | Atazanavir | Synergistic |

| Protease Inhibitor | Nelfinavir | Synergistic |

| NNRTI | Efavirenz | Synergistic |

| Nucleotide RTI | Tenofovir disoproxil fumarate | Synergistic |

| NRTI | Zidovudine | Synergistic |

| NRTI | Emtricitabine | Synergistic |

NNRTI: Non-nucleoside reverse transcriptase inhibitor; NRTI: Nucleoside reverse transcriptase inhibitor; RTI: Reverse transcriptase inhibitor. Data based on studies in HIV-1-infected MT-2 cells. nih.gov

Resistance Profile

Viral resistance studies are a critical component of preclinical evaluation for any new antiretroviral agent. Selections for resistance to GS-9160 in cell culture resulted in a novel pattern of mutations within the catalytic core domain of the integrase enzyme. nih.gov The primary mutation to emerge was E92V, which conferred a 12-fold resistance to GS-9160. nih.gov This was followed by the appearance of the L74M mutation. nih.gov While the L74M mutation alone had no effect on susceptibility, in combination with E92V, it resulted in a 67-fold resistance to GS-9160, suggesting that L74M potentiates the resistance conferred by E92V. nih.gov

Clinical Development

Despite its potent in vitro antiviral activity, the clinical development of GS-9160 was discontinued. nih.gov A poor pharmacokinetic profile and unfavorable bioavailability in healthy human volunteers indicated that once-daily dosing was unlikely to achieve the necessary concentrations for effective antiviral efficacy. nih.govresearchgate.net

This compound (GS-9160) is a potent integrase strand transfer inhibitor that demonstrated significant promise in preclinical studies due to its novel mechanism of action and synergistic effects with other antiretroviral agents. However, its development was halted due to an unfavorable pharmacokinetic profile in humans. The research into GS-9160 has provided valuable insights into the development of resistance to this class of integrase inhibitors and has informed the design of subsequent compounds with improved properties.

Structure

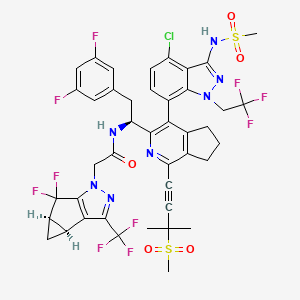

2D Structure

Properties

Molecular Formula |

C42H36ClF10N7O5S2 |

|---|---|

Molecular Weight |

1008.3 g/mol |

IUPAC Name |

N-[(1S)-1-[4-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-1-(3-methyl-3-methylsulfonylbut-1-ynyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide |

InChI |

InChI=1S/C42H36ClF10N7O5S2/c1-39(2,66(3,62)63)11-10-28-22-6-5-7-23(22)31(24-8-9-27(43)33-35(24)60(18-40(46,47)48)57-38(33)58-67(4,64)65)34(55-28)29(14-19-12-20(44)15-21(45)13-19)54-30(61)17-59-37-32(36(56-59)42(51,52)53)25-16-26(25)41(37,49)50/h8-9,12-13,15,25-26,29H,5-7,14,16-18H2,1-4H3,(H,54,61)(H,57,58)/t25-,26+,29-/m0/s1 |

InChI Key |

UGNUBCGRBVANMM-HFASVGIHSA-N |

Isomeric SMILES |

CC(C)(C#CC1=NC(=C(C2=C1CCC2)C3=C4C(=C(C=C3)Cl)C(=NN4CC(F)(F)F)NS(=O)(=O)C)[C@H](CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C([C@H]8C[C@H]8C7(F)F)C(=N6)C(F)(F)F)S(=O)(=O)C |

Canonical SMILES |

CC(C)(C#CC1=NC(=C(C2=C1CCC2)C3=C4C(=C(C=C3)Cl)C(=NN4CC(F)(F)F)NS(=O)(=O)C)C(CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C(C8CC8C7(F)F)C(=N6)C(F)(F)F)S(=O)(=O)C |

Origin of Product |

United States |

Discovery and Chemical Synthesis of Hiv 1 Inhibitor 11

Identification of HIV-1 Inhibitor-11 Lead Compound

The discovery of the lead compound for this compound was not a serendipitous event but rather a guided process involving sophisticated screening methods and rational design principles aimed at improving upon existing inhibitors.

High-throughput screening (HTS) serves as a foundational methodology in the search for novel antiviral agents. In the context of HIV-1, HTS assays are designed to rapidly test vast libraries of chemical compounds for their ability to inhibit a specific step in the viral replication cycle. These platforms are often cell-based and utilize reporter genes, such as luciferase, to provide a quantifiable signal that correlates with viral activity. mdpi.commedcraveonline.com

For the discovery of novel HIV-1 inhibitors, including those targeting the capsid, HTS platforms are employed under various biosafety levels. mdpi.com A common approach involves the use of lentiviral vectors pseudotyped with an envelope protein that restricts infection to specific, engineered cell lines, allowing for safe handling under BSL-1 conditions. mdpi.com The screening process typically involves:

Primary Screening: A large, diverse compound library is tested at a single concentration to identify initial "hits." Assays are optimized for robustness, often measured by the Z' factor, with values greater than 0.5 considered favorable for HTS. mdpi.comnih.gov

Hit Confirmation: Initial hits are re-tested to confirm their activity and rule out false positives.

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency, typically expressed as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).

While specific HTS campaigns leading directly to this compound are proprietary, the general methodology allows for the identification of scaffolds like indolecarboxamides and other heterocycles that show promise for further development. acs.orgnih.gov

This compound, also known in scientific literature as compound 11l , was developed through a rational, structure-based design strategy. acs.orgbiorxiv.org The primary goal was to improve upon an earlier generation HIV-1 capsid inhibitor known as PF-74. PF-74 is a phenylalanine-derived compound that binds to a conserved pocket on the HIV-1 capsid protein, thereby disrupting its function. acs.org

The design principles for this compound (11l) involved:

Structural Modification of a Known Inhibitor: The development started from the chemical scaffold of PF-74. Researchers aimed to modify the structure to enhance its binding affinity and antiviral potency. acs.org

Targeting a Conserved Pocket: The inhibitor was designed to bind within the same conserved pocket at the interface of capsid protomers as PF-74 and the host factor NUP153. biorxiv.org This pocket is crucial for both early- and late-stage events in the viral lifecycle.

Enhancing Potency and Specificity: Modifications included replacing the indole (B1671886) group of the parent compound with a piperazinone-sulfonyl-aniline group. biorxiv.org This strategic change was intended to optimize interactions within the binding site.

This rational design approach successfully led to the identification of compound 11l, which demonstrated significantly improved antiviral activity compared to its predecessor, PF-74. acs.org

Table 1: Comparative Antiviral Activity of this compound (11l) and PF-74

| Compound | Anti-HIV-1 Activity (EC₅₀) | Fold Improvement over PF-74 | Anti-HIV-2 Activity (EC₅₀) |

|---|---|---|---|

| PF-74 | ~316 nM | 1x | ~3708 nM |

| This compound (11l) | ~55 nM | 5.8x | ~31 nM |

Data derived from studies on benzenesulfonamide-containing phenylalanine derivatives. acs.org

Synthetic Strategies for this compound and its Analogs

The chemical synthesis of this compound and its analogs is a multi-step process that allows for the systematic modification of different parts of the molecule to explore structure-activity relationships (SAR).

The synthesis of benzenesulfonamide-containing phenylalanine derivatives like this compound (11l) involves the modular assembly of key structural components. While the exact, step-by-step synthesis for 11l is detailed in specialized literature, the general approach for this class of compounds involves standard organic chemistry reactions. acs.org

A plausible synthetic pathway for related indolecarboxamide scaffolds, which share some structural motifs, often begins with a core heterocyclic structure, such as ethyl indole-2-carboxylate. acs.orgnih.gov Key synthetic steps typically include:

Amide Coupling: A central reaction involves the coupling of a carboxylic acid component with an amine using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). helsinki.fi

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, are often used to attach aryl or heteroaryl groups to the core structure. ijpsr.com

Functional Group Transformations: The synthesis involves the protection and deprotection of functional groups (e.g., amines, carboxylic acids) and the conversion of one functional group to another (e.g., hydrolysis of an ester to a carboxylic acid). acs.org

For this compound (11l) and its direct analogs, three distinct series of derivatives were synthesized to probe the SAR, focusing on modifications of the phenylalanine core and the benzenesulfonamide (B165840) moiety. acs.org

The development of a chemical library of analogs based on the this compound scaffold is crucial for optimizing its therapeutic properties. This process, known as derivatization, involves making specific, targeted changes to the lead compound's structure.

The goals of generating a chemical library from the this compound (11l) lead are:

Improving Potency: To identify substitutions that increase the inhibitor's binding affinity for the capsid protein, leading to lower EC₅₀ values. Optimization of 11l has led to derivatives with further improved potency against both HIV-1 and HIV-2. nih.gov

Broadening Activity Spectrum: To find analogs effective against a wide range of HIV-1 strains, including those with mutations that confer resistance to other capsid inhibitors. nih.gov

Enhancing Pharmacokinetic Properties: To modify the molecule to improve its stability in human liver microsomes and human plasma, which is essential for its potential as a drug. nih.govacs.org

Recent efforts have involved replacing the relatively unstable amide bond in the 11l structure with more robust chemical groups, such as quinazolin-4-one, leading to new analogs like 12a2 and 21a2 . nih.gov These derivatives not only showed enhanced potency but also marginally improved metabolic stability. nih.gov This continuous cycle of design, synthesis, and testing is fundamental to advancing the lead compound toward a viable therapeutic candidate.

Table 2: Research Findings on this compound (11l) and its Analogs

| Feature | Research Finding | Reference |

|---|---|---|

| Target | HIV-1 Capsid (CA) Protein | acs.orgbiorxiv.org |

| Binding Site | Conserved pocket shared by host factor NUP153 and other inhibitors like PF-74. | biorxiv.org |

| Mechanism of Action | Dual-stage inhibition: disrupts capsid-host factor interactions in the early stage and promotes capsid misassembly in the late stage. | nih.gov |

| Lead Compound | Identified through structural modification of the earlier capsid inhibitor PF-74. | acs.org |

| Key Structural Feature | Benzenesulfonamide-containing phenylalanine derivative with a piperazinone moiety. | acs.orgbiorxiv.org |

| Next-Generation Analogs | Optimization of 11l led to quinazolin-4-one derivatives (12a2 , 21a2 ) with improved potency and stability. | nih.gov |

Molecular Mechanism of Action of Hiv 1 Inhibitor 11

Target Identification and Validation for HIV-1 Inhibitor-11

The primary molecular target of the novel antiviral agent this compound, also identified in structural studies as compound 11l, is the HIV-1 capsid protein (CA or p24). benchchem.combiorxiv.org This protein is a crucial structural component of the viral core. Unlike many antiretroviral drugs that target viral enzymes like reverse transcriptase, protease, or integrase, this compound is part of a class of compounds that directly bind to the capsid protein, interfering with its functions which are critical for multiple stages of the viral life cycle. benchchem.comnih.govcambridge.org

The HIV-1 capsid is a fullerene-like conical shell composed of approximately 250 hexamers and exactly 12 pentamers of the capsid protein. This shell encases the viral genome and essential enzymes. The proper assembly, stability, and eventual disassembly (uncoating) of this capsid core are vital for successful viral replication. asm.org By targeting the capsid protein, inhibitors like compound 11l represent a distinct mechanism of action with the potential to be effective against viral strains resistant to other drug classes. benchchem.com

Structural studies, including X-ray crystallography, have successfully elucidated the binding site of this compound on the viral capsid. benchchem.combiorxiv.org The inhibitor binds to a highly conserved pocket on the HIV-1 capsid hexamer. biorxiv.org This binding site is located within the C-terminal domain (CTD) of the capsid protein, near the loop connecting helices 8 and 9, an area that forms a critical 2-fold symmetry axis essential for the formation of the capsid hexamer. benchchem.combiorxiv.org

Notably, this is a well-characterized inhibitor binding pocket that is also engaged by other classes of capsid inhibitors, such as PF74 and the clinical candidate GS-6207. biorxiv.org The specific molecular interactions of this compound within this pocket have been detailed:

The benzosulfonamide group of the inhibitor occupies a conserved pocket. benchchem.combiorxiv.org

The indole (B1671886) moiety of the compound establishes and stabilizes hydrophobic interactions with capsid residues, including Methionine 426 (M426) and Methionine 475 (M475). benchchem.com

The binding of this compound to this site induces a disruption in the loop between helices 8 and 9, interfering with the structural integrity and assembly of the capsid. biorxiv.org

Detailed Molecular and Cellular Mechanism of HIV-1 Inhibition by Inhibitor-11

The interaction between this compound and its capsid target has been characterized using structural and biophysical methods. X-ray crystallography has provided a high-resolution view of the inhibitor bound to a disulfide-stabilized HIV-1 capsid protein hexamer, confirming the precise location and nature of the binding. biorxiv.org

The inhibitory activity of the compound has been quantified in cell-based assays. One report identifies this compound (as compound 11l) as a reverse transcriptase inhibitor, which conflicts with structural data, but provides an effective concentration value. This data should be interpreted with caution given the conflicting target information.

| Parameter | Value | Method | Source |

|---|---|---|---|

| EC50 | 0.209 µM | Antiviral activity against wild-type HIV-1 strain | medchemexpress.com |

Binding to the capsid protein leads to noticeable structural consequences. The interaction with inhibitor-11 causes disorder in the benzosulfonamide groups and disrupts the loop between helices 8 and 9 of the capsid's C-terminal domain. biorxiv.org This disruption of a key structural element for hexamer formation is fundamental to its inhibitory mechanism. biorxiv.org

By binding to the capsid protein, this compound perturbs multiple, stage-dependent processes in the viral life cycle. The HIV-1 capsid is not merely a passive container but an active participant in both early and late stages of replication.

Early-Stage Inhibition: After viral entry into a host cell, the capsid core must undergo a carefully regulated process of disassembly, known as uncoating. This is required to release the viral RNA and enzymes for reverse transcription and subsequent transport of the pre-integration complex (PIC) to the nucleus. asm.org Capsid-targeting inhibitors that stabilize the capsid can prevent timely uncoating, thereby trapping the viral genome within the core and preventing the initiation of reverse transcription and nuclear import. asm.org By binding to a site shared with inhibitors known to affect capsid stability, this compound likely interferes with the optimal timing of uncoating, thus halting the replication process at an early stage. biorxiv.orgasm.org

Late-Stage Inhibition: The capsid protein is a component of the Gag polyprotein, which orchestrates the assembly of new virions at the plasma membrane of the infected cell. mdpi.comnih.gov During or after budding, the viral protease cleaves the Gag polyprotein, leading to a morphological rearrangement known as maturation, where the capsid proteins reassemble to form the mature conical core. cambridge.orgnih.gov This maturation step is essential for the infectivity of newly produced viral particles. nih.gov

This compound's ability to bind to the capsid protein and disrupt the interface between subunits can interfere with the proper assembly of the Gag lattice and the subsequent formation of a stable, infectious core. biorxiv.org The disruption of the helix 8-9 loop, which is crucial for hexamer formation, strongly suggests that the inhibitor blocks the creation of functional, mature virions, representing a late-stage inhibitory mechanism. biorxiv.org

Structure Activity Relationship Sar and Structure Property Relationship Spr of Hiv 1 Inhibitor 11 Analogs

Pharmacophore Identification for HIV-1 Inhibitor-11 Class

The essential structural features required for the potent anti-HIV activity of the diarylpyrimidine class have been extensively mapped through X-ray crystallography and molecular modeling. nih.gov The core pharmacophore consists of three main components that adopt a characteristic "U" or "horseshoe" shape within the NNRTI binding pocket (NNIBP). nih.govresearchgate.net

The key elements of the DAPY pharmacophore are:

A Central Pyrimidine (B1678525) Ring (B-ring): This heterocyclic core acts as the central scaffold for the molecule.

A "Right Wing" Aryl Group (A-ring): Typically an aminobenzonitrile or similar moiety, this part of the molecule is crucial for activity. The amine group on this wing forms critical hydrogen bonds with the main chain of the amino acid residue Lys101 in the binding pocket. ijpsonline.comnih.gov

A "Left Wing" Aryl Group (C-ring): This wing, often a substituted phenyl or other aromatic system, extends into a hydrophobic channel within the enzyme. nih.gov It forms significant π-π stacking interactions with aromatic residues such as Tyr181, Tyr188, Trp229, and Phe227. mdpi.comnih.gov

A Flexible Linker: An amino group (NH) typically connects the right wing to the central pyrimidine ring, contributing to the hydrogen bonding network with the enzyme backbone. nih.gov

The combination of these features—a hydrogen bond acceptor/donor region and two hydrophobic aryl wings—defines the fundamental requirements for high-affinity binding and potent inhibition of HIV-1 RT by this class of compounds. mdpi.comnih.gov

Optimization of this compound Potency through Structural Modifications

Systematic structural modifications of the diarylpyrimidine scaffold have led to significant improvements in potency against both wild-type (WT) HIV-1 and drug-resistant mutant strains. acs.org Research has focused on altering the left wing, the central pyrimidine ring, and the linker to enhance binding affinity and overcome resistance. mdpi.com

Left Wing Modifications: Introducing bulky and electron-rich groups, such as naphthyl, in place of the phenyl left wing has been explored to improve π-π stacking interactions within the binding pocket. researchgate.net Further modifications, including the addition of substituted benzene (B151609) or pyridine (B92270) rings via a -CH2O- linker, have been shown to effectively explore the "primer grip" region of the RT enzyme, leading to analogs with potent, low-nanomolar activity against WT and mutant strains like K103N and E138K. mdpi.com

Right Wing and Linker Modifications: While the aminobenzonitrile right wing is often conserved due to its critical hydrogen bonding role, modifications targeting the solvent-exposed regions have yielded compounds with improved properties. acs.org For example, introducing hydrophilic groups like morpholine (B109124) to the right wing can significantly enhance water solubility without compromising potency. acs.org

Scaffold Hopping: Replacing the central pyrimidine ring with other heterocycles, such as pyridine or a thiophene[3,2-d]pyrimidine core, is a strategy known as scaffold hopping. rsc.orgkuleuven.be This approach has yielded novel analogs with excellent antiviral activity and broad-spectrum effects against clinically relevant mutants. kuleuven.be

The following table details the anti-HIV-1 activity of several representative DAPY analogs with modifications on the left wing, demonstrating the impact of these changes on potency.

| Compound | Left Wing Modification | Anti-HIV-1 WT Activity (EC₅₀, nM) | Anti-K103N Mutant Activity (EC₅₀, nM) | Anti-E138K Mutant Activity (EC₅₀, nM) |

| NVP | (Reference) | 122.6 | 7495.1 | - |

| ETR | (Reference) | 3.0 | - | - |

| TF2 | 4-(benzyloxy)phenyl | 7.6 | 28.1 | 44.0 |

| TF4 | 4-(4-fluorobenzyloxy)phenyl | 7.8 | - | - |

| TF12 | 4-((6-chloropyridin-3-yl)methoxy)phenyl | 7.8 | 34.7 | - |

| TF13 | 4-((5-chloropyridin-2-yl)methoxy)phenyl | 11.2 | 28.0 | - |

| Data sourced from a study on novel DAPYs exploring the primer grip region. mdpi.com EC₅₀ is the half-maximal effective concentration. |

Computational Approaches to this compound SAR (e.g., QSAR, Molecular Docking)

Computational methods are indispensable tools for understanding the structure-activity relationships (SAR) of the DAPY class and for guiding the design of new, more potent inhibitors. mdpi.comfrontiersin.org

Molecular Docking: Docking simulations are used to predict and analyze the binding orientation of DAPY analogs within the NNRTI binding pocket of HIV-1 RT. ijpsonline.com These studies consistently show the "U-shaped" conformation and confirm the key interactions: hydrogen bonds between the inhibitor and the backbone of Lys101, and extensive hydrophobic and π-π stacking interactions between the aryl wings and aromatic residues like Tyr188, Trp229, and Phe227. ijpsonline.comnih.gov Docking has been crucial in rationalizing why certain structural modifications enhance potency; for instance, replacing a cycloalkane with a phenyl ring at the C4-position of the pyrimidine was shown to be favorable due to the phenyl group's ability to engage in π-π stacking. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to DAPY derivatives. nih.govtandfonline.com These models generate a statistical correlation between the physicochemical properties (steric, electrostatic, hydrophobic fields) of the molecules and their observed biological activity. mdpi.comnih.gov CoMSIA models, in particular, have highlighted the significant contribution of hydrogen-bonding interactions to the inhibitory activity. nih.gov The contour maps generated from these models provide a visual guide, indicating regions where bulky groups are favored or where hydrogen bond donors/acceptors would be beneficial, thus directing further lead optimization. nih.govtandfonline.com

Preclinical In Vitro Pharmacokinetic Modulators (e.g., Metabolic Stability, Protein Binding, Permeability) Related to this compound Structure

Beyond potency, the development of a successful drug requires favorable pharmacokinetic properties. For DAPY analogs, research has focused on modifying the chemical structure to improve metabolic stability, solubility, and permeability.

Metabolic Stability: A significant challenge for some DAPY analogs has been their metabolic stability. For example, dimethylphenyl moieties were identified as metabolically sensitive sites. researchgate.net A successful strategy to mitigate this has been to replace these groups with difluoro moieties, which blocks the site of metabolic attack and leads to improved stability in human and rat liver microsomes. researchgate.netacs.org Introducing alkyl groups on the linker region has also been explored to block potential metabolic sites. researchgate.net

Solubility and Permeability: Poor water solubility is a common issue with the highly hydrophobic DAPY scaffold. acs.org Strategies to improve this include the introduction of hydrophilic moieties, such as morpholine, onto the molecular structure. acs.org Another approach is the preparation of salt forms, such as the hydrochloride salt of an analog, which can improve aqueous solubility from <<1 µg/mL to 5.6 µg/mL. researchgate.netacs.org Such modifications are critical for achieving good oral bioavailability.

The table below presents in vitro pharmacokinetic data for a lead DAPY compound (B13) and a reference drug, highlighting the impact of structural modifications.

| Compound | Water Solubility (µg/mL) | Human Liver Microsome Stability (T₁/₂, min) | Rat Liver Microsome Stability (T₁/₂, min) | Oral Bioavailability (F %) in Rats |

| ETR | << 1 | 24.3 | 25.1 | 23.0 |

| B13 HCl | 5.6 | 73.6 | 62.4 | 44.0 |

| Data sourced from a study on nondimethylphenyl-diarylpyrimidines. researchgate.netacs.org T₁/₂ is the half-life. |

These findings demonstrate that targeted structural changes can significantly enhance the "drug-like" properties of the this compound class, moving them closer to viable clinical candidates. researchgate.netnih.gov

Preclinical Antiviral Efficacy of Hiv 1 Inhibitor 11

In Vitro Antiviral Spectrum of HIV-1 Inhibitor-11

The in vitro antiviral activity of this compound has been extensively evaluated against various HIV-1 strains, clinical isolates, and related retroviruses.

Activity Against Diverse HIV-1 Laboratory Strains

This compound exhibits potent activity against wild-type laboratory strains of HIV-1. In cellular assays, it has shown superior potency compared to several other protease inhibitors. Specifically, against the HIV-1 LAI strain, it demonstrated a 50% effective concentration (EC50) of 3 nM, which was more potent than amprenavir (B1666020), indinavir, lopinavir, nelfinavir, ritonavir, and saquinavir (B1662171), whose EC50 values ranged from 17 to 47 nM. nih.gov

| HIV-1 Laboratory Strain | This compound EC50 (nM) | Comparator PIs EC50 (nM) |

| Wild-Type HIV-1 | 1 - 5 | 17 - 47 |

| HIV-1 LAI | 3 | >100 for nelfinavir, indinavir, ritonavir, amprenavir, saquinavir, and lopinavir |

Efficacy Against Global HIV-1 Clinical Isolates and Subtypes

The broad-spectrum activity of this compound extends to a multitude of clinical isolates, including those with resistance to other PIs. In a study of over 4,000 clinical isolates, it demonstrated potent in vitro activity. nih.gov For 19 recombinant clinical isolates with multiple protease mutations and phenotypic resistance to an average of five PIs, this compound maintained an EC50 of less than 10 nM for all but one strain. nih.gov Furthermore, when tested against 1,501 clinical isolates with at least a four-fold decrease in susceptibility to one or more PIs, it inhibited 75% of these viruses with an EC50 of less than 10 nM. nih.gov

Evaluation of this compound Against Drug-Resistant HIV-1 Variants

A key feature of this compound is its high genetic barrier to resistance and its efficacy against HIV-1 strains that are resistant to other antiretroviral drugs.

Potency Against Pre-Existing Drug Resistance Mutations

This compound was specifically designed to be active against HIV strains resistant to other available PIs. oup.com It has demonstrated good activity against recombinant clinical isolates with multiple protease mutations. nih.gov The presence of three or more of the following darunavir (B192927) resistance-associated mutations (V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V) has been associated with a diminished virological response. nih.gov However, in a study of over 1,000 genotypes from patients failing other PI-based regimens, only a small percentage had three or more of these mutations. oup.com

| Darunavir Resistance-Associated Mutations | Impact on Susceptibility |

| V11I, I54L, G73S, L89V | 2-fold decrease |

| V32I, L33F, I47V | 2- to 3-fold decrease |

| I54M, L76V, I84V | 3- to 4-fold decrease |

| I50V | > 4-fold decrease |

Cross-Resistance Profiles with Established Antiretroviral Classes

While cross-resistance is a concern within the PI class, this compound has a distinct resistance profile. nih.govi-base.info In vitro studies have shown that it does not display cross-resistance with other PIs, although some potential for cross-resistance with amprenavir has been noted. nih.gov There is evidence of some cross-resistance with tipranavir, another second-generation PI, with certain mutations being prevalent in isolates resistant to both drugs. nih.gov However, other mutations are specific to resistance to either this compound or tipranavir, indicating that the cross-resistance is not complete. nih.gov Prior treatment failure with fosamprenavir (B192916) or saquinavir has been associated with an increased number of resistance mutations to this compound. oup.com

Despite a comprehensive search for "this compound," no specific information was found regarding a compound with this designation in the public domain or scientific literature. The search results yielded general information about various classes of HIV-1 inhibitors, but none were explicitly identified as "this compound."

Therefore, it is not possible to provide an article on the preclinical antiviral efficacy of "this compound," including its in vitro combination studies, synergistic and additive interactions, or implications for rational combination therapy design, as requested in the prompt.

It is possible that "this compound" is an internal codename for a compound not yet disclosed publicly, a misnomer, or a compound that has not been the subject of published research. Without further identifying information, such as its chemical structure, class, or origin, a detailed and accurate article cannot be generated.

Mechanisms of Resistance to Hiv 1 Inhibitor 11

In Vitro Selection and Evolution of HIV-1 Inhibitor-11 Resistance

The primary method for predicting and studying resistance pathways is through in vitro selection experiments. iasusa.orgstanford.edu This process involves culturing HIV-1 in the presence of sub-optimal or gradually increasing concentrations of the inhibitor. biorxiv.orgelifesciences.org This selective pressure forces the virus to evolve, and variants with reduced susceptibility to the inhibitor will eventually outgrow the wild-type virus.

The typical methodology involves the following steps:

Initial Culture: A laboratory-adapted strain of HIV-1, such as NL4-3, is cultured in a susceptible cell line (e.g., MT-2 or C8166 cells). mdpi.com

Drug Exposure: The virus is passaged in the presence of this compound, starting at a low concentration.

Dose Escalation: As the virus population shows signs of replication, the concentration of the inhibitor is incrementally increased in subsequent passages. biorxiv.orgmdpi.com This process is continued over many weeks or months. elifesciences.org

Monitoring: Viral replication is monitored throughout the experiment, often by measuring the activity of the viral enzyme reverse transcriptase or the quantity of the p24 capsid protein in the culture supernatant.

Isolation and Analysis: Once a viral strain capable of replicating at a significantly higher inhibitor concentration is isolated, its genetic makeup is analyzed to identify the mutations that have arisen during the selection process. nih.gov

These long-term cell culture experiments are crucial for providing initial insights into a drug's mechanism of action and its potential for cross-resistance with other drugs in the same class. stanford.edu

Genetic Characterization of Resistance Mutations to this compound

Following the in vitro selection of a resistant viral strain, the next step is to characterize the genetic changes responsible for the resistance phenotype. The viral pol or gag genes, depending on the inhibitor's target, are sequenced and compared to the original wild-type virus to identify mutations. researchgate.net These mutations are typically categorized as primary, compensatory, or secondary.

Primary resistance mutations are those that directly impact the interaction between the inhibitor and its viral target, conferring a significant reduction in drug susceptibility. mdpi.comasm.org These mutations often appear early in treatment failure and are located within or near the inhibitor's binding site on the target protein. mdpi.comacs.org Their identification is confirmed through several methods, including:

Site-directed mutagenesis: Introducing the identified mutation into a wild-type virus to confirm its role in conferring resistance. iasusa.orgasm.org

Phenotypic susceptibility testing: Quantifying the level of resistance by measuring the drug concentration required to inhibit the replication of the mutant virus by 50% (IC50). nih.gov

Correlation studies: Analyzing sequences from patients in whom the drug is failing to find correlations between specific mutations and virologic response. nih.gov

The table below illustrates how primary mutations for this compound would be presented based on findings from such studies.

| Mutation | Target Protein | Consequence | Fold-Change in IC50 (Illustrative) |

| Hypothetical V82A | Protease | Reduces binding affinity of inhibitor | 10-20 fold |

| Hypothetical Q148R | Integrase | Alters active site conformation | >10 fold |

| Hypothetical A375V | Gag | Disrupts inhibitor binding pocket | 5-15 fold |

This table is for illustrative purposes only, as specific mutations for this compound are not publicly documented.

Primary resistance mutations often come at a cost to the virus, impairing the normal function of the target protein and reducing the virus's replicative capacity, or "fitness." asm.orgplos.org To overcome this fitness loss, the virus acquires additional mutations known as compensatory or secondary mutations. mdpi.comnih.gov These mutations typically:

Occur at positions distal to the active or inhibitor-binding site. asm.org

Do not, by themselves, confer significant resistance. asm.org

Act to restore the function of the mutated target protein, for instance, by improving its catalytic efficiency or stability. asm.orgnih.gov

Can sometimes contribute to the level of resistance in the presence of primary mutations. mdpi.com

Mutations in the Gag protein, for example, can compensate for fitness loss in viruses with resistance to protease inhibitors by altering the cleavage sites to be more easily processed by the mutated protease enzyme. plos.orgnih.gov

The following table provides an example of how such mutations would be cataloged.

| Mutation Type | Mutation | Function | Impact on Viral Fitness |

| Primary | Hypothetical I50V | Confers resistance | Decreased |

| Compensatory | Hypothetical A71V | Restores protease stability/activity | Partially or fully restored |

| Compensatory | Hypothetical L10F | Improves enzymatic efficiency | Partially restored |

This table is for illustrative purposes only, as specific mutations for this compound are not publicly documented.

Structural and Functional Basis of this compound Resistance

A comprehensive understanding of resistance requires analyzing how the identified mutations affect the target protein at a molecular level.

Resistance mutations primarily function by weakening the binding affinity between the inhibitor and its target protein. acs.org This can occur through several mechanisms:

Steric Hindrance: The mutation introduces a bulkier amino acid side chain that physically clashes with the inhibitor, preventing it from fitting properly into the binding site. asm.org

Loss of Key Interactions: The mutation can remove critical hydrogen bonds or van der Waals interactions that anchor the inhibitor to the protein. nih.gov

Allosteric Effects: Mutations distant from the binding site can induce subtle conformational changes in the protein's three-dimensional structure. acs.orgnih.gov These changes can alter the shape and dynamics of the binding pocket, making it less hospitable to the inhibitor while still allowing the natural substrate to bind. acs.orgnih.gov For example, mutations in HIV-1 protease can alter the dynamics of the "flaps" that cover the active site, hindering inhibitor access. acs.orgnih.gov

Structural biology techniques, such as X-ray crystallography and molecular dynamics simulations, are essential for visualizing these changes and understanding the precise structural basis of resistance. acs.orgnih.gov

Viral fitness, the ability of a virus to replicate and produce infectious progeny, is often reduced by primary resistance mutations. asm.orgoup.com However, the virus can evolve to compensate for this deficit. The selection of compensatory mutations is a key mechanism for restoring fitness. nih.govmdpi.com

For instance, a primary mutation in HIV protease might reduce its ability to cleave the Gag polyprotein, leading to the production of non-infectious viral particles. A subsequent compensatory mutation, either elsewhere in the protease or within the Gag substrate itself, can restore efficient cleavage. plos.orgnih.gov Mutations in Gag cleavage sites can make the substrate a better fit for the mutated enzyme, thereby increasing the rate of viral maturation and restoring infectivity. plos.orgnih.gov The accumulation of these compensatory changes allows the resistant virus to replicate efficiently, ensuring its survival and propagation despite ongoing drug pressure. oup.com

Advanced Research and Future Prospects of Hiv 1 Inhibitor 11

Design and Development of Next-Generation HIV-1 Inhibitor-11 Analogs

The development of next-generation analogs of a lead compound like this compound is a critical strategy to enhance its therapeutic profile. Research efforts are centered on improving potency against wild-type and resistant viral strains, optimizing pharmacokinetic properties, and minimizing off-target effects. The primary approach involves extensive structure-activity relationship (SAR) studies, where systematic modifications are made to the inhibitor's core structure.

For instance, if this compound is conceptualized as a capsid inhibitor, medicinal chemistry efforts would focus on modifying specific moieties that interact with the binding pocket at the interface of the N-terminal and C-terminal domains of the capsid protein. tandfonline.comkuleuven.be Drawing inspiration from the development of other small-molecule capsid modulators, researchers might introduce heterocyclic rings or fused polycyclic ethers to promote stronger hydrogen bonding with the backbone atoms of the viral protein. rsc.orgmdpi.com This "backbone binding" strategy is a powerful concept for combating drug resistance, as backbone atoms are less prone to mutation than amino acid side chains. nih.govnih.gov

Molecular dynamics simulations and X-ray crystallography are invaluable tools in this process, providing detailed insights into how analogs bind to the target protein. kuleuven.be This allows for rational, structure-based design to fill hydrophobic pockets more effectively or establish new interactions, thereby increasing affinity and overcoming resistance mutations. mdpi.comresearchgate.net

Below is a representative table of hypothetical SAR data for next-generation analogs of this compound, illustrating how specific structural modifications can influence antiviral potency.

| Analog ID | Modification on Core Scaffold | Antiviral Potency (EC50, nM) vs. Wild-Type HIV-1 | Potency vs. Resistant Strain (e.g., N74D) |

| This compound | Parent Compound | 0.95 | 15.8 |

| H11-Analog-01 | Addition of a trifluoromethyl group to P1' region | 0.62 | 8.1 |

| H11-Analog-02 | Replacement of phenyl ring with a pyridine (B92270) ring | 0.88 | 12.5 |

| H11-Analog-03 | Introduction of a fused polycyclic ether at P2 ligand | 0.45 | 2.3 |

| H11-Analog-04 | Cyclization of the linker region | 1.10 | 25.2 |

This table contains hypothetical data for illustrative purposes.

Exploration of Novel Antiviral Mechanisms beyond Primary Target of this compound

One area of exploration is the potential for allosteric inhibition. For example, some non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been found to compete with the natural nucleotide substrate, a mechanism distinct from classical NNRTIs that bind to a hydrophobic pocket away from the active site. nih.govnih.govsemanticscholar.org If this compound were to display such a "nucleotide-competing" mechanism, it would represent a new subclass of inhibitor.

Another potential novel mechanism is the disruption of protein-protein interactions essential for the viral lifecycle. Capsid inhibitors, for instance, not only interfere with the capsid core's stability but also block the binding of crucial host factors like CPSF6 and NUP153, which are necessary for nuclear import and integration. nih.govresearchgate.netasm.org Similarly, some second-generation protease inhibitors have been shown to inhibit the dimerization of the protease enzyme, which is a prerequisite for its catalytic activity. nih.gov This dual mechanism of action—inhibiting both the active site and the formation of the functional enzyme—can significantly enhance the genetic barrier to resistance.

Research into these secondary mechanisms often involves sophisticated biochemical and virological assays, as summarized in the hypothetical table below.

| Potential Novel Mechanism | Experimental Approach | Expected Outcome if Mechanism is Present |

| Inhibition of Enzyme Dimerization | Fluorescence Resonance Energy Transfer (FRET) Assay | Decreased FRET signal in the presence of the inhibitor |

| Disruption of Host Factor Binding | Co-immunoprecipitation (Co-IP) or Proximity Ligation Assay (PLA) | Reduced interaction between the viral target and its host binding partner |

| Allosteric Modulation of Target Enzyme | Enzyme kinetic studies with varying substrate concentrations | Atypical inhibition patterns (e.g., non-competitive or mixed-type inhibition) |

| Perturbation of Viral Assembly/Maturation | Transmission Electron Microscopy (TEM) of budding virions | Observation of aberrant, non-infectious viral particles |

This table contains hypothetical data for illustrative purposes.

Preclinical Assessment of Long-Acting Formulations for this compound

A major goal in modern antiretroviral therapy is the development of long-acting (LA) formulations to improve patient adherence and convenience. The intrinsic properties of a potent molecule like this compound make it an ideal candidate for such development. Preclinical assessment of LA formulations is a multistage process involving in vitro and in vivo studies.

Two leading technologies for LA delivery are injectable nanosuspensions and subcutaneous implants. nih.govnatap.org

Injectable Nanosuspensions: The inhibitor is milled into nanocrystals, which are then suspended in a liquid vehicle for intramuscular or subcutaneous injection. researchgate.net The slow dissolution of these crystals at the injection site provides sustained release of the drug over weeks or months. nih.gov

Subcutaneous Implants: The inhibitor is mixed with a polymer matrix (often non-biodegradable, like ethylene-vinyl acetate) and extruded into a small, solid implant. nih.govresearchgate.net This implant is inserted under the skin and provides a consistent, predictable release of the drug for a year or longer. nih.govnatap.org A key advantage of implants is their potential removability in case of adverse events. natap.orgnih.gov

Preclinical evaluation involves characterizing the release kinetics of the formulation in vitro, followed by pharmacokinetic studies in animal models (e.g., rats, dogs, or non-human primates). The primary goal is to demonstrate that the formulation can maintain plasma drug concentrations above the protein-adjusted 90% effective concentration (PA-EC90) for the desired dosing interval. nih.gov

The following table presents hypothetical preclinical data for two different LA formulations of this compound.

| Formulation Type | Animal Model | Dosing | Achieved Duration Above Target Concentration | Key Observation |

| Intramuscular Nanosuspension | Beagle Dog | Single 50 mg/kg injection | ~8 weeks | Initial burst release followed by a slow, sustained decline in plasma concentration. |

| Subcutaneous Polymer Implant | New Zealand Rabbit | Single 100 mg implant | > 6 months | Near zero-order release kinetics, providing highly consistent plasma levels. |

This table contains hypothetical data for illustrative purposes.

This compound as a Probe for HIV-1 Host-Pathogen Interactions

Beyond its therapeutic potential, a highly specific and potent compound like this compound serves as a powerful chemical probe for basic research. It can be used to dissect the intricate interactions between HIV-1 and its host cell machinery, providing a deeper understanding of the viral replication cycle.

By arresting the viral lifecycle at a specific point, the inhibitor allows researchers to study the composition and function of viral-host complexes at that stage. For example, if this compound targets the viral capsid, it could be used to stabilize the capsid core post-entry, enabling the isolation of these cores and the identification of associated host factors through proteomic techniques like affinity purification-mass spectrometry (AP-MS). nih.gov This can help elucidate which cellular proteins are required for processes like uncoating, reverse transcription, and nuclear transport.

Furthermore, chemically modified versions of the inhibitor (e.g., biotinylated or fluorescently tagged) can be synthesized. These probes can be used in pull-down assays to identify direct binding partners or in cellular imaging to visualize where the inhibitor localizes and interacts with its target within an infected cell. nih.gov This approach is crucial for validating on-target activity and discovering potential off-target interactions. mdpi.comnih.gov Such studies can reveal novel host dependencies that may themselves become targets for future antiviral therapies.

The table below outlines potential applications of this compound as a research probe.

| Research Question | Probe Application | Technique | Potential Finding |

| What host factors are associated with the viral pre-integration complex? | Use inhibitor to stall replication prior to integration. | Affinity Purification-Mass Spectrometry (AP-MS) | Identification of novel host proteins involved in nuclear import or chromatin targeting. |

| Where does the inhibitor engage its target within the cell? | Use a fluorescently tagged analog of the inhibitor. | Confocal Microscopy | Visualization of inhibitor co-localization with viral components in the cytoplasm or nucleus. |

| What is the direct cellular target of the inhibitor? | Use a biotinylated analog for pull-down experiments. | Western Blotting / Mass Spectrometry | Confirmation of binding to the intended viral protein and identification of any unexpected host protein binders. |

| How does inhibition of the target affect subsequent viral steps? | Treat infected cells and analyze downstream viral products. | Quantitative PCR (for viral DNA species) | Clarification of the precise step in the replication cycle that is blocked (e.g., post-reverse transcription but pre-integration). asm.org |

This table contains hypothetical data for illustrative purposes.

Q & A

Q. How do researchers reconcile discrepancies in potency data between enzyme assays and cellular models for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.